Methyl 6-amino-5-methoxynicotinate
Overview
Description
Methyl 6-amino-5-methoxynicotinate: is an organic compound with the molecular formula C8H10N2O3 It is a derivative of nicotinic acid and features both an amino group and a methoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-5-methoxynicotinate typically involves the esterification of 6-amino-5-methoxynicotinic acid. One common method includes the reaction of 6-amino-5-methoxynicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-amino-5-methoxynicotinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Methyl 6-amino-5-methoxynicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 6-amino-5-methoxynicotinate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new chemical compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a ligand in receptor binding studies.
Medicine: this compound has potential applications in medicinal chemistry. It may be explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its functional groups allow for versatile chemical modifications, making it useful in various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 6-amino-5-methoxynicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 5-amino-6-methoxynicotinate
- Methyl 6-methoxynicotinate
- Methyl 6-amino-5-nitronicotinate
Comparison: Methyl 6-amino-5-methoxynicotinate is unique due to the presence of both an amino group and a methoxy group on the pyridine ring. This dual functionality allows for a broader range of chemical reactions and interactions compared to similar compounds that may only have one of these functional groups. For example, Methyl 5-amino-6-methoxynicotinate has the amino and methoxy groups in different positions, which can significantly alter its chemical behavior and reactivity.
Properties
IUPAC Name |
methyl 6-amino-5-methoxypyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-6-3-5(8(11)13-2)4-10-7(6)9/h3-4H,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEPHLMDJNETDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624127 | |
Record name | Methyl 6-amino-5-methoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365413-06-5 | |
Record name | Methyl 6-amino-5-methoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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